Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-
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Overview
Description
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl-, also known as 2-bromo-5-(trimethylsilylethynyl)thiophene, is an organosilicon compound with the molecular formula C9H11BrSSi. This compound is characterized by the presence of a brominated thiophene ring attached to a trimethylsilyl-ethynyl group. It is primarily used in organic synthesis and material science due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- typically involves the palladium-catalyzed cross-coupling reaction of 2,5-dibromothiophene with trimethylsilylacetylene. This reaction is carried out under an inert atmosphere, often using a base such as triethylamine or potassium carbonate, and a palladium catalyst like Pd(PPh3)4. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with various organometallic reagents, such as Grignard reagents or organolithium compounds, to form new carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while the ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like sodium alkoxides or amines in the presence of a base such as sodium hydride.
Cross-Coupling Reactions: Often involve palladium or nickel catalysts, with reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation, while reducing agents like lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Formation of substituted thiophenes with various functional groups.
Cross-Coupling Reactions: Formation of new carbon-carbon bonds, leading to complex organic molecules.
Oxidation and Reduction Reactions: Formation of sulfoxides, sulfones, alkenes, or alkanes.
Scientific Research Applications
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new materials and polymers.
Biology: Employed in the synthesis of biologically active compounds, such as potential drug candidates and enzyme inhibitors.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- is primarily based on its ability to participate in various chemical reactions. The bromine atom in the thiophene ring can act as a leaving group in substitution reactions, while the ethynyl group can undergo addition or coupling reactions. The trimethylsilyl group provides stability to the molecule and can be removed under specific conditions to reveal a reactive ethynyl group.
Comparison with Similar Compounds
Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- can be compared with other similar compounds, such as:
Trimethylsilylacetylene: Similar in structure but lacks the brominated thiophene ring, making it less versatile in certain synthetic applications.
2,5-Dibromothiophene: Contains two bromine atoms on the thiophene ring, making it more reactive in cross-coupling reactions but less specific in its applications.
Ethynyltrimethylsilane: Similar to trimethylsilylacetylene but with different reactivity due to the presence of the ethynyl group.
The uniqueness of Silane, [(5-bromo-2-thienyl)ethynyl]trimethyl- lies in its combination of a brominated thiophene ring and a trimethylsilyl-ethynyl group, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
606925-57-9 |
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Molecular Formula |
C9H11BrSSi |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
2-(5-bromothiophen-2-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C9H11BrSSi/c1-12(2,3)7-6-8-4-5-9(10)11-8/h4-5H,1-3H3 |
InChI Key |
RIUWTJLRRQIBJA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(S1)Br |
Origin of Product |
United States |
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